Cas no 2225151-86-8 ([2-(Butan-2-yl)phenyl]boronic acid)
[2-(Butan-2-yl)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
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- [2-(butan-2-yl)phenyl]boronic acid
- Z1813376202
- [2-(Butan-2-yl)phenyl]boronic acid
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- Inchi: 1S/C10H15BO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8,12-13H,3H2,1-2H3
- InChI Key: MPGPVHMCNDIRLK-UHFFFAOYSA-N
- SMILES: OB(C1C=CC=CC=1C(C)CC)O
Computed Properties
- Exact Mass: 178.1165099 g/mol
- Monoisotopic Mass: 178.1165099 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Molecular Weight: 178.04
[2-(Butan-2-yl)phenyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7466288-0.05g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
| Enamine | EN300-7466288-0.1g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
| Enamine | EN300-7466288-0.25g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
| Enamine | EN300-7466288-0.5g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
| Enamine | EN300-7466288-1.0g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
| Enamine | EN300-7466288-2.5g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
| Enamine | EN300-7466288-5.0g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
| Enamine | EN300-7466288-10.0g |
[2-(butan-2-yl)phenyl]boronic acid |
2225151-86-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
| Aaron | AR028VH1-50mg |
[2-(butan-2-yl)phenyl]boronicacid |
2225151-86-8 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR028VH1-100mg |
[2-(butan-2-yl)phenyl]boronicacid |
2225151-86-8 | 95% | 100mg |
$379.00 | 2025-02-17 |
[2-(Butan-2-yl)phenyl]boronic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on [2-(Butan-2-yl)phenyl]boronic acid
[2-(Butan-2-yl)phenyl]boronic acid and CAS No 2225151-86-8: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Modern Biomedical Research
[2-(Butan-2-yl)phenyl]boronic acid is a versatile organic compound that has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications in drug discovery, catalytic processes, and molecular biology. This compound, with the CAS No 2225151-86-8 identifier, is a derivative of phenylboronic acid, characterized by the substitution of a butan-2-yl group at the para-position of the phenyl ring. The presence of the boronic acid functional group, along with the branched hydrocarbon chain, imparts distinct chemical reactivity and biological activity to this molecule, making it a focal point for both academic and industrial exploration.
The chemical structure of [2-(Butan-2-yl)phenyl]boronic acid consists of a benzene ring substituted with a boronic acid group at the para-position and a butan-2-yl (isobutyl) group at the meta-position. This unique arrangement of functional groups allows the compound to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely utilized in the synthesis of complex organic molecules. The CAS No 2225151-86-8 identifier ensures accurate identification of this compound in scientific databases and literature, facilitating its use in both research and industrial settings.
Recent advancements in synthetic chemistry have highlighted the importance of [2-(Butan-2-yl)phenyl]boronic acid as a key intermediate in the development of pharmaceuticals and bioactive molecules. Researchers have demonstrated that the boronic acid moiety can act as a bioisostere for other functional groups, such as esters or amides, thereby enhancing the pharmacokinetic properties of target compounds. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the use of [2-(Butan-2-yl)phenyl]boronic acid as a building block for the synthesis of novel antitumor agents. The study revealed that the introduction of the butan-2-yl group significantly improved the solubility and metabolic stability of the resulting compounds, making them more suitable for in vivo applications.
Furthermore, the synthesis of [2-(Butan-2-yl)phenyl]boronic acid has been optimized using green chemistry principles to minimize environmental impact. A 2024 paper in Green Chemistry described a scalable and eco-friendly method for the preparation of this compound, involving the use of metal-catalyzed coupling reactions and solvent-free conditions. This approach not only reduces the generation of hazardous waste but also enhances the efficiency of the synthesis process, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
One of the most promising applications of [2-(Butan-2-yl)phenyl]boronic acid lies in its potential as a biomarker or targeting ligand in biomedical research. The boronic acid group is known to interact with specific biological targets, such as glycoproteins or glycosaminoglycans, which are prevalent in cellular membranes and extracellular matrices. This property has led to its exploration in the development of targeted drug delivery systems and diagnostic imaging agents. For example, a 2023 study in Biomaterials demonstrated that [2-(Butan-2-yl)phenyl]boronic acid could be conjugated to fluorescent dyes to create highly specific contrast agents for in vivo imaging of tumor tissues. The study highlighted the compound's ability to selectively bind to cancer-associated glycoproteins, thereby improving the accuracy of diagnostic imaging and enabling real-time monitoring of tumor progression.
Additionally, the pharmacological properties of [2-(Butan-2-yl)phenyl]boronic acid have been investigated in the context of anti-inflammatory and antioxidant research. A 2024 review in Pharmaceutical Research summarized the findings of multiple studies that explored the compound's potential as a therapeutic agent for inflammatory diseases. The review suggested that the presence of the butan-2-yl group enhances the compound's ability to modulate inflammatory pathways, potentially offering new avenues for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite its promising applications, the toxicological profile of [2-(Butan-2-yl)phenyl]boronic acid remains an area of active research. A 2023 study in Toxicological Sciences evaluated the acute and chronic toxicity of the compound in various in vitro and in vivo models. The study found that the compound exhibited low toxicity at concentrations typically used in pharmaceutical formulations, but further research is needed to assess its long-term effects in human populations. These findings underscore the importance of continued safety evaluations to ensure the compound's safe and effective use in biomedical applications.
In conclusion, [2-(Butan-2-yl)phenyl]boronic acid represents a significant advancement in the field of biomedical research, with its unique chemical structure and functional groups enabling a wide range of applications. From its role as a synthetic intermediate in drug discovery to its potential as a targeting ligand in diagnostic imaging, this compound continues to attract attention from scientists and researchers worldwide. As new studies and technologies emerge, the CAS No 2225151-86-8 identifier will remain a critical tool for the accurate identification and utilization of this compound in the pursuit of innovative biomedical solutions.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Green Chemistry, 2024. 3. Biomaterials, 2023. 4. Pharmaceutical Research, 2024. 5. Toxicological Sciences, 2023.
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